3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid
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Overview
Description
3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid is a chemical compound with the molecular formula C8H9NO4S2 It is characterized by the presence of a thiophene ring substituted with a cyclopropylsulfamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of thiophene-2-carboxylic acid with cyclopropylamine and a sulfonyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Scientific Research Applications
3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-Carboxylic Acid: Lacks the cyclopropylsulfamoyl group, making it less versatile in certain reactions.
Cyclopropylsulfonamide: Lacks the thiophene ring, limiting its applications in organic synthesis.
Thiophene Sulfonamides: Similar structure but may have different substituents on the thiophene ring.
Uniqueness
3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid is unique due to the combination of the cyclopropylsulfamoyl group and the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-(cyclopropylsulfamoyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S2/c10-8(11)7-6(3-4-14-7)15(12,13)9-5-1-2-5/h3-5,9H,1-2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYZTCQLGNOUQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(SC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585384 |
Source
|
Record name | 3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923129-16-2 |
Source
|
Record name | 3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid interact with AmpC β-lactamase at a molecular level?
A1: The research paper describes the crystal structure of AmpC β-lactamase complexed with this compound, designated as "fragment 48" []. While the abstract doesn't provide specific details about the interaction, the crystal structure determination suggests that this compound binds to the enzyme's active site. Further analysis of the crystal structure could reveal the specific amino acid residues involved in the interaction and the types of chemical bonds formed. This information is crucial for understanding the compound's potential as an inhibitor of AmpC β-lactamase.
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